molecular formula C10H18 B089254 m-Menth-3(8)-ene CAS No. 13828-34-7

m-Menth-3(8)-ene

Cat. No. B089254
CAS RN: 13828-34-7
M. Wt: 138.25 g/mol
InChI Key: NBSQIOVLBNJEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-Menth-3(8)-ene is a natural compound that belongs to the class of terpenes. It is commonly found in plants such as Eucalyptus, Thyme, and Rosemary. The compound has been studied extensively due to its various biological activities.

Mechanism of Action

The mechanism of action of m-Menth-3(8)-ene is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including modulation of the immune system, inhibition of oxidative stress, and regulation of gene expression.
Biochemical and Physiological Effects:
m-Menth-3(8)-ene has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using m-Menth-3(8)-ene in lab experiments is its availability. The compound can be easily synthesized or extracted from natural sources. Additionally, the compound has been extensively studied, making it a well-characterized compound. However, one of the limitations of using m-Menth-3(8)-ene in lab experiments is its volatility. The compound is highly volatile, which may lead to loss of the compound during experiments.

Future Directions

There are various future directions for the study of m-Menth-3(8)-ene. One of the future directions is the study of the compound's potential use in the treatment of cancer and neurological disorders. Additionally, the compound's potential as an antimicrobial agent and its use in food preservation can be further explored. Furthermore, the development of novel synthesis methods for m-Menth-3(8)-ene can be explored to improve the yield and purity of the compound.

Synthesis Methods

M-Menth-3(8)-ene can be synthesized through various methods, including steam distillation, solvent extraction, and chemical synthesis. However, the most commonly used method is steam distillation. In this method, the plant material is subjected to high-temperature steam, which causes the release of volatile compounds, including m-Menth-3(8)-ene. The compound is then separated from the steam by cooling and condensing the steam.

Scientific Research Applications

M-Menth-3(8)-ene has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of cancer and neurological disorders. The compound has been shown to have a selective cytotoxic effect on cancer cells, making it a potential candidate for cancer treatment. Additionally, m-Menth-3(8)-ene has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

13828-34-7

Product Name

m-Menth-3(8)-ene

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1-methyl-3-propan-2-ylidenecyclohexane

InChI

InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h9H,4-7H2,1-3H3

InChI Key

NBSQIOVLBNJEFJ-UHFFFAOYSA-N

SMILES

CC1CCCC(=C(C)C)C1

Canonical SMILES

CC1CCCC(=C(C)C)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.